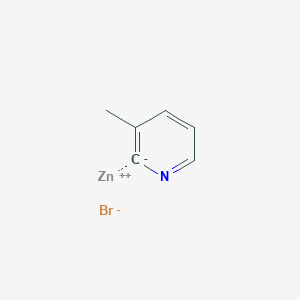
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a fluorene core substituted with diethyl, diphenyl, and bromo groups, which contribute to its distinct chemical behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 9,9-diethyl-N,N-diphenylfluorene followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Like lithium aluminum hydride for reduction.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorenes, while coupling reactions can produce extended conjugated systems .
Aplicaciones Científicas De Investigación
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism by which 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine exerts its effects is primarily through its interactions with other molecules. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of the systems it is introduced into. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as participation in electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-diethyl-N,N-diphenyl-7-ethynyl-2-fluoreneamine
- 9,9-diethyl-N,N-diphenyl-7-methoxy-2-fluoreneamine
- 9,9-diethyl-N,N-diphenyl-7-chloro-2-fluoreneamine
Uniqueness
What sets 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. The presence of the bromo group, in particular, allows for specific types of chemical modifications that are not possible with other substituents .
Propiedades
Fórmula molecular |
C29H26BrN |
|---|---|
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
7-bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine |
InChI |
InChI=1S/C29H26BrN/c1-3-29(4-2)27-19-21(30)15-17-25(27)26-18-16-24(20-28(26)29)31(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-20H,3-4H2,1-2H3 |
Clave InChI |
XDPFWKUUFXZLMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)Br)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Aminothieno[3,2-d]pyrimidin-4-yl 2-thienylmethanone](/img/structure/B8330128.png)






![{2-[Acetyl(2,6-dichlorophenyl)amino]phenyl}acetic acid](/img/structure/B8330181.png)


